6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol
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Overview
Description
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is a chemical compound with the molecular formula C12H12BrNO. It is a derivative of carbazole, a tricyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-3-ol. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 6-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom at the 6-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2,3,4,9-tetrahydro-1H-carbazole: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2,3,4,9-tetrahydro-1H-carbazol-3-ol: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol is unique due to the presence of both bromine and hydroxyl functional groups.
Properties
Molecular Formula |
C12H12BrNO |
---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
InChI |
InChI=1S/C12H12BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,8,14-15H,2,4,6H2 |
InChI Key |
FEFXEXBKNUBWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
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